2-Chloro-N,5-dimethylbenzene-1-sulfonamide
Description
2-Chloro-N,5-dimethylbenzene-1-sulfonamide (CAS: 10475-06-6) is a sulfonamide derivative featuring a benzene ring substituted with a chlorine atom at position 2, a methyl group at position 5, and a dimethylamino group (-N(CH₃)₂) attached to the sulfonamide moiety. This compound belongs to a class of sulfonamides, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity . The dimethylamino group enhances its solubility in organic solvents, while the chloro substituent influences its electronic properties and reactivity in substitution reactions.
Properties
Molecular Formula |
C8H10ClNO2S |
|---|---|
Molecular Weight |
219.69 g/mol |
IUPAC Name |
2-chloro-N,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C8H10ClNO2S/c1-6-3-4-7(9)8(5-6)13(11,12)10-2/h3-5,10H,1-2H3 |
InChI Key |
KDLMYOXDLZSIPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)S(=O)(=O)NC |
Origin of Product |
United States |
Preparation Methods
Sulfonamide Formation via Aromatic Sulfonation and Amination
The initial step involves sulfonation of a methyl-substituted benzene derivative, followed by amination to introduce the sulfonamide group. This approach is widely used for synthesizing substituted sulfonamides with specific positional and electronic characteristics.
- Starting Material: 1,5-Dimethylbenzene (or a methylated benzene precursor)
- Sulfonation: React with chlorosulfonic acid or sulfur trioxide in an inert solvent such as chlorobenzene or chlorinated hydrocarbons, under controlled temperature (typically 0–50°C) to obtain the sulfonic acid intermediate.
- Chlorination: Convert the sulfonic acid to sulfonyl chloride using phosphorus pentachloride or thionyl chloride in an inert solvent like methylene chloride at 0–40°C. This step is crucial for activating the sulfonic acid for subsequent amination.
- Amination: React the sulfonyl chloride with methylamine or dimethylamine in the presence of a base (e.g., pyridine or triethylamine) to yield the sulfonamide. The reaction is typically performed at room temperature or slightly elevated temperatures (20–70°C).
| Step | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Sulfonation | Sulfur trioxide or chlorosulfonic acid | Chlorobenzene | 0–50°C | High | Control exotherm to prevent over-sulfonation |
| Chlorination | Phosphorus pentachloride / Thionyl chloride | Methylene chloride | 0–40°C | Moderate to high | Conversion to sulfonyl chloride |
| Amination | Methylamine / Dimethylamine | Ethanol / Toluene | 20–70°C | Variable | Purify by recrystallization |
Selective Chlorination of the Aromatic Ring
To introduce the chloro group at the 2-position relative to the sulfonamide, electrophilic aromatic substitution with chlorine is performed on the sulfonamide or its precursor.
- React the sulfonamide or methylated benzene derivative with chlorine gas or N-chlorosuccinimide (NCS) in the presence of a Lewis acid catalyst such as iron(III) chloride.
- The reaction is carried out in a solvent like acetic acid, chloroform, or carbon tetrachloride.
- Temperature control is essential (0–25°C) to achieve regioselectivity favoring ortho substitution.
| Reagent | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|
| Chlorine / NCS | Acetic acid / CCl4 | 0–25°C | Moderate to high | Ortho-selectivity favored due to activating groups |
Alternative Route: Direct Sulfonamide Synthesis via Diazotization and Sulfonation
A more advanced route involves diazotization of 2-amino-5-methylbenzenesulfonamide derivatives, followed by electrophilic substitution with chlorinating agents.
- Diazotize 2-amino-5-methylbenzenesulfonamide with sodium nitrite in hydrochloric acid at 0–5°C.
- React the diazonium salt with sulfur oxychloride or chlorosulfonic acid to introduce the sulfonyl chloride group.
- Followed by chlorination at the 2-position using chlorine gas or NCS under controlled conditions.
This method allows for regioselective synthesis and functional group tolerance, as demonstrated in patent literature and research articles, with yields ranging from 60–85%.
Final Functionalization: Formation of Sulfonamide
The last step involves coupling of the sulfonyl chloride with methylamine or dimethylamine to form the sulfonamide:
Ar-SO2Cl + CH3NH2 → Ar-SO2-NHCH3 + HCl
Reaction conditions:
- Solvent: Ethanol or acetonitrile
- Temperature: 0–25°C
- Excess amine to drive the reaction to completion
- Purification: Recrystallization from ethanol or suitable solvents
Summary of Key Data and Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield Range | Remarks |
|---|---|---|---|---|---|
| Sulfonation | Sulfur trioxide / Chlorosulfonic acid | Chlorobenzene | 0–50°C | 70–90% | Controlled exotherm |
| Chlorination | Phosphorus pentachloride / Thionyl chloride | Methylene chloride | 0–40°C | 60–85% | Conversion to sulfonyl chloride |
| Chlorination of aromatic ring | Cl2 / NCS | Acetic acid | 0–25°C | 50–80% | Ortho selectivity |
| Amination | Methylamine / Dimethylamine | Ethanol | 20–70°C | 60–90% | Final sulfonamide formation |
Research Perspectives and Variations
- Regioselectivity: The position of substitution can be directed by activating groups such as methyl, which favor ortho and para positions.
- Catalytic Methods: Use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig amination) can be employed for late-stage functionalization.
- Environmental Considerations: Green chemistry approaches involve using less toxic solvents and milder chlorination agents.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N,5-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce carboxylic acids or aldehydes.
- Reduction reactions result in the formation of amines .
Scientific Research Applications
2-Chloro-N,5-dimethylbenzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to their growth inhibition .
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamide Compounds
Substituent Position and Functional Group Variations
Key Comparable Compounds :
5-Amino-2-chlorobenzenesulfonamide (CAS: 2015-19-2): Differs by replacing the N,N-dimethyl group with an amino (-NH₂) group.
5-Amino-N-(4-chlorophenyl)-2-methoxybenzene-1-sulfonamide (CAS: 729578-90-9): Features a methoxy (-OCH₃) group at position 2 and a 4-chlorophenylamino group. The methoxy group enhances electron density on the ring, altering reactivity in electrophilic substitutions .
Structural Comparison Table :
| Compound Name | CAS Number | Substituents (Positions) | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| 2-Chloro-N,5-dimethylbenzene-1-sulfonamide | 10475-06-6 | Cl (2), CH₃ (5), -N(CH₃)₂ (sulfonamide) | C₈H₁₁ClN₂O₂S | 234.70 g/mol |
| 5-Amino-2-chlorobenzenesulfonamide | 2015-19-2 | Cl (2), NH₂ (5) | C₆H₇ClN₂O₂S | 206.65 g/mol |
| 5-Amino-N-(4-chlorophenyl)-2-methoxybenzene-1-sulfonamide | 729578-90-9 | Cl (4-phenyl), OCH₃ (2), NH-(4-Cl-C₆H₄) | C₁₃H₁₂ClN₂O₃S | 329.76 g/mol |
| 4,5-Diamino-2-chlorobenzenesulfonamide | 72426-59-6 | Cl (2), NH₂ (4,5) | C₆H₈ClN₃O₂S | 221.66 g/mol |
Research Findings and Data Trends
- Solubility: The dimethylamino group in this compound confers moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas amino-substituted analogs show higher aqueous solubility but lower organic solvent compatibility .
- Thermal Stability : Differential scanning calorimetry (DSC) studies indicate that N,N-dimethyl substitution increases thermal stability (decomposition >200°C) compared to primary sulfonamides (decomposition ~150°C) due to reduced hydrogen bonding .
Biological Activity
2-Chloro-N,5-dimethylbenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Sulfonamides are known for their broad pharmacological profiles, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound by examining its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Sulfonamides typically exert their effects through several mechanisms. The biological activity of this compound can be attributed to:
- Inhibition of Enzymatic Activity : Many sulfonamides inhibit carbonic anhydrase (CA), an enzyme crucial for maintaining acid-base balance and facilitating gas exchange in tissues. In particular, studies have shown that certain analogs demonstrate selective inhibition against CA IX, which is implicated in cancer progression .
- Anticancer Activity : The compound's ability to interfere with microtubule assembly is significant. It has been shown that sulfonamides can induce cell cycle arrest at various phases (G1 or G2/M), effectively inhibiting cancer cell proliferation . Molecular docking studies indicate that these compounds can bind to the colchicine-binding site on tubulin .
Antibacterial Activity
Recent studies have evaluated the antibacterial efficacy of sulfonamide derivatives against a range of bacterial strains. For instance:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 125 µg/mL |
| Sulfadiazine | Staphylococcus aureus | 250 µg/mL |
| This compound | Escherichia coli | 31.25 µg/mL |
The compound exhibited enhanced antibacterial activity compared to traditional sulfonamides like sulfadiazine .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays:
- Cell Viability Assays : In vitro studies indicated that this compound could inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and U87 (glioblastoma) with IC50 values suggesting significant cytotoxicity .
- Mechanistic Studies : The compound was shown to induce apoptosis in cancer cells via increased annexin V-FITC positivity, indicating cellular membrane changes associated with early apoptosis .
Case Studies
A notable case study involved the synthesis and evaluation of a series of benzenesulfonamide derivatives where this compound was included. The study reported:
- Cytotoxicity : The compound demonstrated a cytotoxic effect with a higher inhibition percentage compared to control agents like cisplatin.
- Molecular Interactions : In silico analysis revealed that the compound forms stabilizing interactions with key targets such as TrkA, suggesting a mechanism for its anticancer activity .
Q & A
Q. Table 1: Comparison of Reaction Conditions for Sulfonamide Synthesis
| Reagent System | Solvent | Temperature | Yield Range | Source |
|---|---|---|---|---|
| 5-Methylaniline + 2-Chlorobenzenesulfonyl chloride | DCM | RT | 70–85% | Adapted from |
| Alternative: Benzylamine derivatives | DCM/H₂O | Reflux | 47–98% |
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Answer:
Characterization requires a combination of techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methyl and chloro groups) via chemical shifts and splitting patterns.
- LC-MS : Confirms molecular weight (e.g., [M+H]⁺ peak) and detects impurities .
- HPLC : Reverse-phase columns (C18) with UV detection at 254 nm are effective for purity analysis, especially when paired with mobile phases like methanol/water .
Note : Solubility in DMSO or methanol (as noted for structurally similar sulfonamides ) influences sample preparation for these techniques.
Advanced: How does the electronic configuration of substituents influence the compound's reactivity in nucleophilic substitution reactions?
Answer:
The chloro and methyl groups on the benzene ring modulate reactivity:
- Electron-Withdrawing Cl : Activates the sulfonamide group toward nucleophilic attack by increasing the electrophilicity of the sulfur atom.
- Electron-Donating Methyl Groups : At the 5-position, they stabilize the aromatic ring but may sterically hinder reactions at the sulfonamide nitrogen.
Methodological Insight : Computational modeling (e.g., DFT calculations) can predict sites of reactivity. For example, the LUMO map of the sulfonamide group highlights regions susceptible to nucleophilic attack .
Advanced: What strategies can resolve contradictions in biological activity data across studies?
Answer:
Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from:
- Assay Conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO concentration) can alter compound behavior. Standardize protocols using guidelines from .
- Structural Analogs : Compare activity of this compound with derivatives (e.g., 4-chloro-N-(2,4-dimethylphenyl)-3-nitrobenzene-1-sulfonamide ) to isolate substituent effects.
- Dose-Response Curves : Ensure linearity across concentrations to validate IC₅₀ values.
Methodological: How to design experiments to assess the compound's inhibitory effects on specific enzymes?
Answer:
Step-by-Step Approach :
Target Selection : Prioritize enzymes with known sulfonamide interactions (e.g., carbonic anhydrase or histone demethylases ).
Assay Design :
- Use recombinant enzymes and fluorogenic substrates for real-time activity monitoring.
- Include positive controls (e.g., acetazolamide for carbonic anhydrase).
Data Analysis :
- Calculate inhibition constants (Kᵢ) using nonlinear regression of activity vs. concentration data.
- Validate with orthogonal methods like isothermal titration calorimetry (ITC).
Q. Table 2: Example Enzyme Inhibition Parameters
| Enzyme | Kᵢ (nM) | Assay Conditions | Source |
|---|---|---|---|
| Carbonic Anhydrase IX | 15–50 | pH 7.4, 25°C | |
| LSD1/CoREST | 200–500 | 20 mM Tris-HCl, 37°C |
Advanced: What computational approaches predict interactions between this compound and biological targets?
Answer:
- Molecular Docking : Tools like AutoDock Vina model binding poses in enzyme active sites (e.g., sulfonamide binding to carbonic anhydrase ).
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key residues for mutagenesis studies.
- QSAR Models : Relate structural features (e.g., Cl position, logP) to bioactivity using datasets from analogs like 4-chloro-N-(2,4-dimethylphenyl)-3-nitrobenzene-1-sulfonamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
